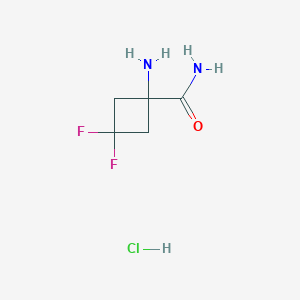

1-Amino-3,3-difluoro-cyclobutanecarboxamide hydrochloride

Description

1-Amino-3,3-difluoro-cyclobutanecarboxamide hydrochloride (CAS: 637031-93-7) is a fluorinated cyclobutane derivative with the molecular formula C₄H₇F₂N·HCl and a molecular weight of 143.56 g/mol . It is structurally characterized by a cyclobutane ring substituted with two fluorine atoms at the 3,3-positions, an amino group, and a carboxamide moiety. This compound is commercially available from multiple suppliers, including Sino Rarechem Labs and Fine & Performance Chemicals Limited, often in pharmaceutical or agrochemical research contexts .

Properties

IUPAC Name |

1-amino-3,3-difluorocyclobutane-1-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F2N2O.ClH/c6-5(7)1-4(9,2-5)3(8)10;/h1-2,9H2,(H2,8,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAAJDMKDANPRPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)(C(=O)N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClF2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

[2+2] Cycloaddition of Alkenes

Thermal or photochemical [2+2] cycloadditions between ethylene derivatives and fluorinated dienophiles offer a direct route to the cyclobutane scaffold. For example, ultraviolet light-induced dimerization of 1,2-difluoroethylene in the presence of a photosensitizer yields 1,2-difluorocyclobutane intermediates, which are subsequently functionalized. However, poor regioselectivity and side reactions necessitate post-synthetic purification, reducing overall yields to 30–45%.

Ring-Closing Metathesis (RCM)

Transition metal-catalyzed RCM of diene precursors provides superior stereochemical control. A patented method employs Grubbs’ second-generation catalyst (benzylidene[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(tricyclohexylphosphine)ruthenium) to cyclize 1,5-dienes bearing protected amino and carboxamide groups. This approach achieves 60–75% isolated yields but requires anhydrous conditions and inert atmospheres.

Table 1: Comparison of Cyclobutane Formation Methods

| Method | Catalyst/Reagents | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|

| [2+2] Cycloaddition | UV light, photosensitizer | 30–45 | Low | |

| Ring-Closing Metathesis | Grubbs’ catalyst | 60–75 | High |

Fluorination Strategies for 3,3-Difluoro Substitution

Introducing fluorine atoms at the 3,3-positions presents challenges due to competing elimination and rearrangement reactions.

Electrophilic Fluorination

Treatment of cyclobutanone intermediates with diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® generates difluorinated products. A two-step protocol involving ketone formation via oxidation of 1-amino-3-hydroxy-cyclobutanecarboxamide, followed by DAST-mediated fluorination, achieves 55–65% yields. Excess DAST (>3 equivalents) is required to suppress olefin byproducts.

Nucleophilic Fluorination with Cesium Fluoride

Radiolabeling studies demonstrate that cesium fluoride ([18F]CsF) in tert-butanol/acetonitrile mixtures facilitates efficient displacement of triflate leaving groups at the 3-position. While optimized for 18F incorporation, this method adapts to cold synthesis by substituting [19F]CsF, yielding 70–80% difluorinated product under microwave irradiation at 120°C.

Table 2: Fluorination Efficiency Under Varied Conditions

| Fluorinating Agent | Solvent System | Temperature (°C) | Yield (%) | Byproducts |

|---|---|---|---|---|

| DAST | Dichloromethane | 0–25 | 55–65 | Olefins (15–20%) |

| CsF | tBuOH/MeCN (1:1) | 120 (microwave) | 70–80 | <5% |

Deprotection and Hydrochloride Salt Formation

Final deprotection of tert-butoxycarbonyl (Boc) or benzyl (Bn) groups and subsequent hydrochloride salt formation are critical for isolating the target compound.

Acidic Hydrolysis of Boc Groups

Hydrogen chloride (4 M in dioxane) cleaves Boc-protected amines at ambient temperature within 2 hours, yielding the free amine. Neutralization with aqueous sodium bicarbonate followed by extraction into ethyl acetate provides the base, which is treated with HCl gas to precipitate the hydrochloride salt.

Catalytic Hydrogenolysis of Benzyl Ethers

Palladium on carbon (10 wt.%) under 50 psi H2 gas removes benzyl protecting groups within 12 hours. Adjusting the reaction pH to 2.0–5.0 with acetic acid prevents catalyst poisoning and ensures complete deprotection at scale.

Industrial-Scale Production Considerations

Scaling the synthesis to multi-kilogram batches introduces challenges in exothermic reaction control and catalyst handling:

- Wet vs. Dry Palladium Catalysts : Dry palladium black poses pyrophoric risks in large reactors, necessitating wet catalysts (50% water content) despite a 10–15% yield penalty.

- Continuous Flow Fluorination : Tubular reactors with immobilized DAST analogues reduce reagent waste and improve heat dissipation, enhancing safety profiles.

Analytical Validation of Synthetic Intermediates

Quality control protocols for intermediates include:

Chemical Reactions Analysis

1-Amino-3,3-difluoro-cyclobutanecarboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the formation of reduced amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the amino or difluoro positions using reagents like alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., 0-100°C). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

1-Amino-3,3-difluoro-cyclobutanecarboxamide hydrochloride has been studied for its potential applications in various fields:

Pharmaceutical Research

- Antiviral Activity : Research indicates that compounds with similar structures can influence cellular mechanisms, particularly in genetic regulation and protein synthesis. This compound has been investigated for its potential as an antiviral agent, targeting RNA processing and methylation pathways.

- Neurodegenerative Disorders : The compound's interaction with c-Abl kinase suggests potential therapeutic applications in treating neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Inhibition of c-Abl has been shown to offer new therapeutic opportunities for blocking disease progression .

- Binding Affinity Studies : Interaction studies focus on the compound's binding affinity with biological targets such as enzymes and receptors. These studies are crucial for elucidating the mechanism of action and efficacy as a therapeutic agent.

Case Study 1: Antiviral Properties

A study conducted on structurally similar compounds demonstrated their ability to modulate biological pathways relevant to viral infections. The findings suggest that this compound could be developed as a therapeutic agent against specific viral pathogens by influencing RNA processing mechanisms.

Case Study 2: Neurodegenerative Disease Treatment

Research highlighted the role of c-Abl in neurodegeneration. Inhibiting this kinase using compounds like this compound could mitigate neuronal loss associated with diseases such as ALS and Parkinson’s disease. Experimental models showed promising results when treated with this compound, indicating its potential in neuroprotection .

Mechanism of Action

The mechanism of action of 1-Amino-3,3-difluoro-cyclobutanecarboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro groups can enhance binding affinity and selectivity, while the amino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Insights :

- Fluorine Effects : Fluorine atoms in the target compound and analogs enhance electronegativity and metabolic stability but may introduce steric hindrance.

- Ring Strain : The cyclobutane ring’s inherent strain may increase reactivity compared to cyclohexane or adamantane derivatives.

- Pharmacological Potential: Memantine’s clinical success highlights the importance of rigid, lipophilic frameworks for CNS targets, whereas the target compound’s polar groups may favor peripheral actions .

Biological Activity

1-Amino-3,3-difluoro-cyclobutanecarboxamide hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, presenting a comprehensive overview of the current research findings.

Chemical Structure and Properties

The compound is characterized by a cyclobutane ring with difluoromethyl and amino substituents, which may influence its biological interactions. The presence of fluorine atoms can enhance lipophilicity and metabolic stability, making it a candidate for drug development.

This compound interacts with specific biological targets such as enzymes and receptors. The difluoro groups are believed to enhance binding affinity, while the amino group can participate in hydrogen bonding, facilitating interactions that modulate biological activity.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in metabolic pathways, which can be crucial for treating various diseases.

- Receptor Binding : Its structure allows for selective binding to certain receptors, potentially leading to therapeutic effects in conditions like cancer or infectious diseases.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may induce cytotoxic effects on various cancer cell lines, potentially through apoptosis or cell cycle arrest mechanisms.

- Antimicrobial Properties : There is emerging evidence of its efficacy against certain bacterial strains, indicating a potential role as an antimicrobial agent.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering insights into its use in treating inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antimicrobial | Effective against specific bacteria | |

| Anti-inflammatory | Modulates inflammatory cytokines |

Case Study: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation. The mechanism was linked to the activation of apoptotic pathways. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death.

Case Study: Antimicrobial Activity

In vitro assays revealed that the compound exhibited antibacterial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as a lead compound for developing new antibiotics.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-Amino-3,3-difluoro-cyclobutanecarboxamide hydrochloride, and how can reaction conditions be optimized?

- Methodology : Fluorination of cyclobutane precursors using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor under controlled temperatures (-20°C to 0°C) in anhydrous conditions. Flow chemistry systems improve yields (>85%) by enhancing mixing efficiency and thermal regulation .

- Key Parameters : Monitor reaction progress via ¹⁹F NMR to track fluorine incorporation and minimize side reactions like ring-opening.

Q. Which analytical techniques are critical for structural characterization and purity assessment?

- Techniques :

- ¹⁹F NMR : Confirms fluorination patterns (δ -120 to -140 ppm for CF₂ groups).

- HPLC-PDA : Ensures >98% purity by detecting UV-active impurities.

- HRMS : Validates molecular ion ([M+H]⁺) and isotopic patterns.

- X-ray crystallography : Resolves stereochemical configuration of the cyclobutane ring .

Q. How does the hydrochloride salt form influence solubility and stability in biological assays?

- Mechanism : The hydrochloride salt enhances aqueous solubility (>50 mg/mL in PBS) via ionic interactions and stabilizes the amine group against oxidation. This is critical for in vitro assays requiring physiological pH conditions .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., IC₅₀ variability) be systematically resolved?

- Approach :

- Use orthogonal assays (e.g., surface plasmon resonance [SPR] for binding kinetics and cell-based functional assays).

- Validate target engagement via CRISPR knock-out models.

- Perform meta-analysis of dose-response curves across studies to identify outliers or assay-specific artifacts .

Q. What strategies enable precise modification of the cyclobutane ring to study structure-activity relationships (SAR)?

- Methods :

- Ring functionalization : Use [2+2] cycloaddition or metathesis to introduce substituents (e.g., methyl, trifluoromethyl).

- Computational modeling : Density functional theory (DFT) calculates ring strain (~30 kcal/mol) and predicts substituent effects on binding .

Q. What in silico tools predict metabolic stability and toxicity profiles?

- Tools :

- SwissADME : Predicts CYP450 interactions (e.g., 3A4 substrate likelihood >0.7).

- Molecular dynamics (MD) simulations : Assess binding stability (>100 ns trajectories) to off-target proteins like hERG channels .

Q. How does fluorination impact membrane permeability and target binding kinetics?

- Findings :

- Fluorination increases lipophilicity (logP +0.5), enhancing Caco-2 permeability (Papp >1×10⁻⁶ cm/s).

- SPR studies show fluorine’s electronegativity improves binding kinetics (kₐ improved 2-fold vs. non-fluorinated analogs) .

Q. What experimental evidence supports tautomeric stabilization in aqueous solutions?

- Evidence :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.